3-nitro-N'-(4-nitrobenzoyl)benzohydrazide
Description
Properties
Molecular Formula |
C14H10N4O6 |
|---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
3-nitro-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10N4O6/c19-13(9-4-6-11(7-5-9)17(21)22)15-16-14(20)10-2-1-3-12(8-10)18(23)24/h1-8H,(H,15,19)(H,16,20) |
InChI Key |
PSQVFCCJDACPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3 Nitro N 4 Nitrobenzoyl Benzohydrazide and Analogues
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks: 3-nitrobenzohydrazide and 4-nitrobenzoyl chloride. These precursors are synthesized from commercially available starting materials through well-established chemical transformations.
3-Nitrobenzohydrazide serves as the nucleophilic backbone of the final molecule. Its synthesis is typically achieved through the hydrazinolysis of a 3-nitrobenzoic acid ester, such as methyl 3-nitrobenzoate. This reaction involves refluxing the ester with hydrazine (B178648) hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the methoxy (B1213986) group and the formation of the hydrazide. This method is a common and effective route for preparing various benzohydrazide (B10538) intermediates. biointerfaceresearch.com The resulting 3-nitrobenzohydrazide is a stable, crystalline solid that can be purified by recrystallization. nih.govnih.gov
4-Nitrobenzoyl chloride is the electrophilic component required for the final condensation step. It is an acylating agent prepared from 4-nitrobenzoic acid. solubilityofthings.com Several methods exist for this conversion, with the choice of reagent influencing reaction conditions and yield. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). tandfonline.comprepchem.com
The reaction with thionyl chloride is convenient and often preferred, involving refluxing 4-nitrobenzoic acid with an excess of thionyl chloride, which also serves as the solvent. tandfonline.com This method can produce near-quantitative yields. tandfonline.com Alternatively, phosphorus pentachloride can be used, typically by heating a mixture of the solid reactants until the evolution of hydrogen chloride gas ceases. prepchem.com The product, 4-nitrobenzoyl chloride, is a yellow, crystalline solid that is highly reactive and sensitive to moisture. prepchem.com
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Reported Yield |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Refluxing one equivalent of 4-nitrobenzoic acid with two equivalents of thionyl chloride. tandfonline.com | Convenient; gaseous byproducts (SO₂, HCl) are easily removed. tandfonline.com | Near quantitative. tandfonline.com |
| Phosphorus Pentachloride (PCl₅) | Heating a mixture of 4-nitrobenzoic acid and PCl₅ on a water bath. prepchem.com | Effective for aromatic acids with electron-withdrawing groups. tandfonline.com | ~90%. prepchem.com |
Condensation Reactions for 3-nitro-N'-(4-nitrobenzoyl)benzohydrazide Formation
The final step in the synthesis of this compound is the condensation of the two previously synthesized precursors. This reaction forms a stable amide bond, linking the two nitro-substituted benzene (B151609) rings.
The formation of the amide linkage proceeds via a nucleophilic acyl substitution mechanism. The terminal nitrogen atom (-NH₂) of the 3-nitrobenzohydrazide acts as the nucleophile. Its lone pair of electrons attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The presence of the nitro group on the benzoyl chloride enhances the electrophilicity of this carbon, making the reaction efficient. solubilityofthings.com
This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A final deprotonation step, typically facilitated by a base, neutralizes the positively charged nitrogen, yielding the final product, this compound, and a hydrochloride salt byproduct.
The yield and purity of the final product are significantly influenced by the reaction conditions. The condensation is often performed under Schotten-Baumann conditions. mdpi.com This involves dissolving the amine (3-nitrobenzohydrazide) in an inert solvent like dichloromethane, followed by the addition of the acyl chloride (4-nitrobenzoyl chloride). mdpi.com A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture. mdpi.com The role of the base is crucial as it neutralizes the hydrogen chloride (HCl) that is generated during the reaction. This prevents the protonation of the unreacted hydrazide, which would render it non-nucleophilic and halt the reaction.
The reaction is generally rapid and can often be completed at room temperature. mdpi.com Monitoring the reaction's progress using thin-layer chromatography (TLC) is standard practice. mdpi.com The temperature, choice of solvent, and the rate of addition of the acyl chloride can all be optimized to maximize yield and minimize the formation of side products, such as the symmetrical 1,2-di(4-nitrobenzoyl)hydrazine that could result from the reaction of the product with another molecule of the acid chloride.
Advanced Synthetic Approaches for Benzohydrazide Derivatives
While conventional heating methods are effective, modern synthetic chemistry has introduced more advanced techniques to improve the synthesis of benzohydrazide derivatives. These methods often offer advantages in terms of reduced reaction times, increased yields, and more environmentally friendly profiles. pensoft.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. pensoft.netmdpi.com By using microwave irradiation, the synthesis of hydrazide-hydrazone derivatives can be achieved in significantly shorter times and with higher yields compared to conventional refluxing methods. pensoft.netresearchgate.net This technique allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. pensoft.net
Another advanced approach involves multi-component reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, enhancing efficiency by reducing the number of purification steps. biointerfaceresearch.com Ultrasonication has also been employed for the synthesis of certain benzohydrazide derivatives, providing an alternative energy source to drive the reaction. biointerfaceresearch.com These modern approaches are particularly valuable in the context of medicinal chemistry for the rapid generation of libraries of diverse benzohydrazide analogues for biological screening. researchgate.netnih.gov
Exploration of Novel Coupling Reagents and Techniques
The formation of the amide bond is a cornerstone of organic synthesis, and the reagents used for this transformation have evolved significantly. While the reaction between an acyl chloride and a hydrazine is a classic method, modern synthesis often employs coupling reagents that activate the carboxylic acid component, allowing for milder reaction conditions and broader functional group tolerance. These reagents are widely used in peptide synthesis but are equally applicable to the formation of diacylhydrazines.
Key classes of modern coupling reagents include:
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators of carboxylic acids. bachem.com They form activated esters that readily react with nucleophiles like hydrazides. HATU, in particular, is noted for its high coupling rates and reduced side reactions. bachem.com
Aminium/Uronium Salts: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and its analogues are also popular choices. bachem.com A more recent development is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which offers high coupling efficiency, enhanced safety by avoiding potentially explosive benzotriazole-based additives, and better solubility in a wide range of solvents. bachem.comacs.org
Ynamides: This class of compounds has emerged as a novel type of coupling reagent. acs.org They activate carboxylic acids through the formation of stable α-acyloxyenamide active esters. This mechanism is distinct from conventional reagents and has shown remarkable superiority in suppressing racemization, a critical factor when dealing with chiral molecules. acs.org
These advanced reagents facilitate the synthesis of diacylhydrazines by enabling a one-pot reaction between two different carboxylic acids and hydrazine, or by coupling a carboxylic acid to a pre-formed hydrazide under neutral or basic conditions, avoiding the need for harsh reagents like thionyl chloride to prepare acyl chlorides.
| Reagent Class | Examples | Mechanism of Action | Key Advantages |
|---|---|---|---|
| Phosphonium Salts | HATU, PyBOP | Forms highly reactive acyl-phosphonium species and subsequently an activated ester. | High reactivity, fast reaction rates, suitable for sterically hindered substrates. bachem.com |
| Aminium/Uronium Salts | HBTU, COMU | Forms an activated ester (e.g., O-acylisourea derivative). | High efficiency, low side reactions. COMU offers improved safety and solubility. bachem.comacs.org |
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate which reacts with the nucleophile. | Cost-effective and widely used, often with additives like HOBt to reduce side reactions. bachem.com |
| Ynamides | (Varies) | Forms a stable α-acyloxyenamide active ester intermediate. | Excellent for suppressing racemization, offers a unique reaction pathway. acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogues, several green strategies can be employed to minimize waste, avoid hazardous solvents, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. thepharmajournal.com This technique can be applied to the synthesis of hydrazones and benzohydrazides, leading to good yields in a more eco-friendly manner compared to conventional heating methods. thepharmajournal.comrsc.org For the synthesis of the target compound, reacting 3-nitrobenzohydrazide and 4-nitrobenzoyl chloride or 4-nitrobenzoic acid (with a coupling agent) under microwave irradiation could offer a significant improvement in efficiency.
Mechanochemistry and Solvent-Free Reactions: Mechanochemical synthesis, using techniques like ball milling or grinding, eliminates the need for bulk solvents, which are often a major source of chemical waste. rsc.org Solid-state melt reactions are another solvent-free alternative. rsc.org These methods have proven effective for the synthesis of hydrazones and quinazolines and could be adapted for diacylhydrazine production. rsc.org
Aqueous Media and Greener Solvents: The use of water as a solvent is highly desirable from a green chemistry perspective. The development of water-soluble coupling reagents like COMU has enabled efficient amide bond formation in aqueous media, a significant step towards sustainable synthesis. acs.org When organic solvents are necessary, replacing hazardous options like DMF and DCM with greener alternatives is a key strategy. acs.org
| Parameter | Conventional Method (e.g., Reflux in Organic Solvent) | Green Chemistry Methods |
|---|---|---|
| Energy Source | External heating (oil bath) | Microwave irradiation, mechanical grinding |
| Reaction Time | Often several hours | Typically minutes to less than an hour. thepharmajournal.com |
| Solvent Use | High volumes of potentially hazardous organic solvents (e.g., DMF, DCM). | Solvent-free (mechanochemistry), or use of benign solvents like water or ethanol (B145695). acs.orgrsc.org |
| Waste Generation | High, primarily from solvent waste. | Significantly reduced. |
| Efficiency | Variable | Often improved yields and purity. rsc.org |
Regioselective Functionalization and Structural Diversification Strategies
To explore the structure-activity relationships of this compound, it is essential to synthesize a variety of analogues with different substituents on the aromatic rings. Regioselective functionalization—the ability to introduce a new group at a specific position—is key to achieving this structural diversity in a controlled manner.
Given the electron-deficient nature of the two nitro-substituted benzene rings, traditional electrophilic aromatic substitution would be difficult and likely result in mixtures of products. Modern synthetic chemistry offers more precise tools:
Directed C–H Functionalization: This powerful strategy involves using a directing group on the molecule to guide a transition-metal catalyst to a specific C–H bond, which is then cleaved and replaced with a new functional group. For the target molecule, the amide N-H or carbonyl oxygen could potentially direct a catalyst (e.g., palladium, rhodium, or iridium) to the ortho positions of the benzene rings. This would allow for the regioselective introduction of aryl, alkyl, or other groups, creating a library of structurally diverse analogues.
Regioselective Borylation: Iridium-catalyzed C–H borylation is a versatile method for introducing a boryl group (e.g., Bpin) onto an aromatic ring. nih.gov This borylated intermediate can then be subjected to a wide range of subsequent reactions, such as Suzuki cross-coupling, to introduce various substituents. This method has been used to predictably functionalize electron-poor heterocyclic systems and could be applied to the nitro-substituted rings of the benzohydrazide core. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The presence of strongly electron-withdrawing nitro groups activates the aromatic rings towards nucleophilic attack. This allows for the displacement of a suitable leaving group (or in some cases, a hydrogen atom in a process known as SNAr-H) by a nucleophile. This strategy could be used to introduce substituents ortho or para to the nitro groups, providing another pathway for structural diversification.
These advanced strategies enable the systematic modification of the this compound scaffold, allowing for the synthesis of targeted analogues with tailored properties.
| Strategy | Description | Potential Outcome on Target Molecule |
|---|---|---|
| Directed C-H Activation | Use of the amide group to direct a metal catalyst to an ortho C-H bond. | Introduction of new substituents at the C2/C6 positions of the 3-nitrobenzoyl ring or the C3/C5 positions of the 4-nitrobenzoyl ring. |
| C-H Borylation followed by Cross-Coupling | Introduction of a boryl (Bpin) group, which is then replaced via Suzuki coupling. | Allows for the introduction of a wide variety of aryl or vinyl groups at specific positions on the rings. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (or H) by a nucleophile, activated by the nitro groups. | Introduction of heteroatom nucleophiles (e.g., -OR, -NR2, -SR) at positions ortho/para to the nitro groups. |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Nitro N 4 Nitrobenzoyl Benzohydrazide
Vibrational Spectroscopy Studies (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in a molecule and the nature of intermolecular interactions.
The FT-IR and Raman spectra of 3-nitro-N'-(4-nitrobenzoyl)benzohydrazide are dominated by the characteristic vibrations of its core functional groups: the hydrazide linkage (-CO-NH-NH-CO-) and the two nitro (-NO₂) groups.
The hydrazide moiety gives rise to several distinct bands. The N-H stretching vibrations are typically observed in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations, often referred to as the Amide I band, produce a very strong absorption in the IR spectrum, generally between 1630 and 1680 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, appears near 1520-1570 cm⁻¹.
The nitro groups are also strong absorbers in the infrared spectrum. They are characterized by two prominent stretching vibrations: the asymmetric stretching mode (ν_as(NO₂)), which appears as a strong band in the 1500-1560 cm⁻¹ range, and the symmetric stretching mode (ν_s(NO₂)), found between 1300 and 1370 cm⁻¹. scispace.com The presence of strong bands in these regions is a clear indicator of the nitro-aromatic nature of the compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Hydrazide N-H bonds |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic ring C-H bonds |
| Amide I (C=O Stretch) | 1630 - 1680 | Carbonyl groups of the hydrazide |
| Amide II (N-H Bend, C-N Stretch) | 1520 - 1570 | Coupled vibration of the amide link |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Asymmetric stretching of nitro groups |
| Symmetric NO₂ Stretch | 1300 - 1370 | Symmetric stretching of nitro groups |
In the solid state, aroylhydrazides like this compound are known to form extensive intermolecular hydrogen bonds. These interactions primarily involve the amide N-H protons acting as donors and the carbonyl C=O oxygen atoms acting as acceptors (N-H···O=C).
The presence of strong hydrogen bonding has a noticeable effect on the vibrational frequencies. The N-H stretching band is often broadened and shifted to a lower wavenumber (a redshift) compared to its position in a dilute, non-polar solution. Similarly, the Amide I (C=O) band also experiences a redshift upon hydrogen bond formation, as the interaction weakens the C=O double bond, lowering the energy required to excite its stretching vibration. Analyzing these shifts provides valuable information about the strength and nature of molecular packing in the crystalline lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the amide protons and the protons on the two different aromatic rings. The amide (N-H) protons typically appear as two separate, broad singlets in the downfield region of the spectrum, often above 10.0 ppm, due to their acidic nature and deshielding environment.
The aromatic region (typically 7.5-9.0 ppm) would display signals corresponding to the seven aromatic protons. The protons on the 4-nitrophenyl ring are expected to form a characteristic AA'BB' system, appearing as two distinct doublets. The protons on the 3-nitrophenyl ring would exhibit a more complex pattern due to their meta and ortho coupling relationships. The proton positioned between the two electron-withdrawing groups (the nitro and the aroylhydrazide) on this ring is expected to be the most deshielded. stackexchange.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Amide) | ~11.0 | Singlet |
| N'-H (Amide) | ~10.8 | Singlet |
| Protons on 3-nitrophenyl ring | 8.0 - 8.8 | Multiplets |
| Protons on 4-nitrophenyl ring | 8.2 - 8.5 | Doublets (AA'BB' system) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons of the hydrazide are expected to resonate significantly downfield, typically in the range of 160-170 ppm.
The aromatic region will show signals for the 12 aromatic carbons. The ipso-carbons directly attached to the electron-withdrawing nitro groups are highly deshielded and can be found around 148-150 ppm. stackexchange.com The other substituted (ipso) carbons and the protonated aromatic carbons will appear between approximately 120 and 140 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents on each ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyls) | 162 - 168 |
| C-NO₂ (ipso-Carbons) | 148 - 151 |
| Aromatic C-H and C-C | 120 - 140 |
While 1D NMR provides initial assignments, 2D NMR experiments are crucial for definitive confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between adjacent protons on each of the aromatic rings, allowing for the unambiguous assignment of protons within each spin system. For example, it would trace the connectivity of all four protons on the 3-nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of all protonated carbons in the ¹³C NMR spectrum based on the already-established ¹H assignments.
Together, these spectroscopic methods provide a comprehensive and unequivocal characterization of the molecular structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves two primary purposes: confirming the elemental composition via high-resolution mass measurement and providing structural clues through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or five decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the determination of a unique elemental composition, thereby validating the molecular formula of a compound. youtube.com
The molecular formula for this compound is C₁₄H₁₀N₄O₆. Using the exact masses of the most abundant isotopes of each element (e.g., ¹²C = 12.0000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule is calculated to be 330.0600 Da. In a typical HRMS experiment, the compound would be ionized (e.g., by protonation to form [M+H]⁺) and its mass-to-charge ratio measured. An observed mass that matches the theoretical value within a narrow tolerance (typically <5 parts per million) provides strong evidence for the proposed molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀N₄O₆ |
| Ion Formula ([M+H]⁺) | C₁₄H₁₁N₄O₆⁺ |
| Theoretical m/z ([M+H]⁺) | 331.0677 |
| Hypothetical Observed m/z | 331.0675 |
| Mass Error (ppm) | -0.6 |
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, fragmentation is expected to occur at the chemically labile sites, primarily the amide and hydrazide bonds and the nitro groups.
Several key fragmentation pathways can be proposed based on the analysis of structurally similar compounds:
Amide Bond Cleavage: The molecule can cleave on either side of the central N-N bond. This would lead to the formation of benzoyl-type cations.
Cleavage yielding the 4-nitrobenzoyl cation would produce a characteristic peak at m/z 150 . researchgate.net
Cleavage yielding the 3-nitrobenzoyl cation would also produce a peak at m/z 150 . While the mass is identical, the relative stability and subsequent fragmentation might differ slightly, though this is often indistinguishable in standard mass spectra. researchgate.net
Secondary Fragmentation of Benzoyl Cations: The nitrobenzoyl cations (m/z 150) are known to undergo further fragmentation. A common pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da), resulting in a nitrophenyl cation at m/z 122 .
Loss of Nitro Groups: Aromatic nitro compounds characteristically lose the nitro group (NO₂) or nitric oxide (NO). nih.gov
Loss of a nitro radical (•NO₂, 46 Da) from the molecular ion (m/z 330) would generate a fragment at m/z 284 .
Loss of a nitric oxide radical (•NO, 30 Da) would produce a fragment at m/z 300 .
Formation of Phenyl Cations: Subsequent fragmentation of ions like the nitrophenyl cation (m/z 122) can involve the loss of the nitro group, leading to the formation of the phenyl cation at m/z 77 . libretexts.org
| m/z | Proposed Fragment Identity | Associated Neutral Loss |
|---|---|---|
| 330 | [M]⁺• (Molecular Ion) | - |
| 300 | [M - NO]⁺• | •NO (30 Da) |
| 284 | [M - NO₂]⁺ | •NO₂ (46 Da) |
| 150 | [C₇H₄NO₃]⁺ (3- or 4-nitrobenzoyl cation) | C₇H₅N₃O₃• |
| 122 | [C₆H₄NO₂]⁺ (Nitrophenyl cation) | CO (28 Da) from m/z 150 |
| 77 | [C₆H₅]⁺ (Phenyl cation) | NO₂ (46 Da) from m/z 123 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. elte.hu This technique is particularly useful for studying compounds with conjugated systems and chromophores.
The structure of this compound contains several chromophores—groups that absorb light—which dictate its UV-Vis spectrum. The primary chromophores are the two nitroaromatic rings (3-nitrophenyl and 4-nitrophenyl) and the carbonyl (C=O) groups within the hydrazide linkage. The conjugation between the benzene (B151609) rings and the hydrazide moiety creates an extended π-electron system.
The absorption of UV-Vis radiation promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). libretexts.org The main types of electronic transitions expected for this molecule are:
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com They are characteristic of the conjugated aromatic system. Given the presence of nitrobenzene (B124822) moieties, strong absorption bands are expected in the 250-300 nm region.
n → π* Transitions: These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding π* orbital. slideshare.net These transitions typically occur at longer wavelengths ( >300 nm) and are often observed as shoulders on the main π → π* absorption bands. slideshare.net The nitro (NO₂) and carbonyl (C=O) groups are the primary contributors to these transitions.
| Type of Transition | Associated Chromophore(s) | Expected Wavelength Region (λₘₐₓ) | Relative Intensity |
|---|---|---|---|
| π → π | Nitroaromatic rings, C=O groups (conjugated system) | ~250 - 300 nm | High |
| n → π | C=O (Carbonyl) and NO₂ (Nitro) groups | ~300 - 380 nm | Low |
Crystallographic Analysis and Supramolecular Architecture of 3 Nitro N 4 Nitrobenzoyl Benzohydrazide
Single-Crystal X-ray Diffraction Studies
Crystal System, Space Group, and Unit Cell Parameters
Experimental data regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and the unit cell parameters (a, b, c, α, β, γ) for 3-nitro-N'-(4-nitrobenzoyl)benzohydrazide are not available in published literature. This information is fundamental to describing the crystalline lattice and is obtainable only through single-crystal X-ray diffraction analysis.
Molecular Conformation and Geometry (Bond Lengths, Bond Angles, Dihedral Angles)
Without experimental crystallographic data, a definitive analysis of the molecular conformation, including precise bond lengths, bond angles, and dihedral angles of this compound, cannot be conducted. Such data would be essential to describe the spatial arrangement of the atoms and the planarity of the benzoyl and nitrobenzoyl moieties.
Tautomerism and Isomeric Configurations
The hydrazide linkage (-CO-NH-NH-CO-) in this compound can theoretically exist in keto-enol tautomeric forms. However, in the solid state, similar aroylhydrazides typically exist in the keto form. Discussion on isomeric configurations, such as E/Z isomerism, is more relevant to hydrazones containing a C=N double bond and is less pertinent to the N-N single bond of the hydrazide backbone in this compound. A definitive determination of the predominant tautomer and configuration in the crystalline state would require structural elucidation via X-ray diffraction.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline solid with a second component, are critical areas of study in materials and pharmaceutical science. nih.gov Investigations into these phenomena for this compound have not been reported. Such studies would involve screening for different crystalline forms under various crystallization conditions or combining the compound with other molecules (co-formers) to create new multi-component solids. nih.govrsc.org The purpose of these studies is often to modify physicochemical properties like solubility or stability. nih.gov The absence of any published reports indicates that this compound has not been a subject of such investigations, or the results have not been disseminated.
Computational Chemistry and Theoretical Investigations of 3 Nitro N 4 Nitrobenzoyl Benzohydrazide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. This method is adept at predicting the properties of molecules by calculating their electron density. For a molecule like 3-nitro-N'-(4-nitrobenzoyl)benzohydrazide, DFT calculations would be instrumental in understanding its fundamental chemical nature.
The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation, of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. The presence of two nitro-substituted benzene (B151609) rings and a central hydrazide linkage suggests the possibility of multiple conformers. The optimization process would identify the most energetically favorable spatial orientation of these functional groups, taking into account steric hindrance and intramolecular interactions, such as potential hydrogen bonding involving the hydrazide N-H group and nearby oxygen atoms.
Illustrative Data Table for Optimized Geometry (Conceptual) Note: The following data is illustrative for a molecule of this type and not based on a published study of this compound.
| Parameter | Optimized Value |
| C=O Bond Length | ~1.23 Å |
| N-N Bond Length | ~1.38 Å |
| C-N (amide) Bond Length | ~1.35 Å |
| Dihedral Angle (Ring 1 - Ring 2) | 5-20° |
| Total Energy | (Value in Hartrees) |
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive. For this compound, the presence of electron-withdrawing nitro groups would be expected to lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap and suggesting a higher propensity for chemical reactions.
Illustrative Data Table for Frontier Orbitals (Conceptual) Note: The following data is illustrative and not from a specific calculation on this compound.
| Orbital | Energy (eV) |
| HOMO | -7.5 eV |
| LUMO | -3.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 eV |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen in the hydrazide linkage, would exhibit a positive potential, indicating their susceptibility to nucleophilic interaction.
Quantum Chemical Descriptors and Reactivity Indices
Beyond the fundamental electronic structure, DFT calculations can be used to derive a set of quantum chemical descriptors that quantify the reactivity of a molecule. These indices provide a more nuanced understanding of where and how a molecule is likely to react.
Fukui functions are a key concept in conceptual DFT, used to identify the most reactive sites within a molecule. The Fukui function, ƒ(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. There are three main types of Fukui functions:
ƒ+(r) for nucleophilic attack (electron acceptance)
ƒ-(r) for electrophilic attack (electron donation)
ƒ0(r) for radical attack
By calculating the condensed Fukui functions for each atom in this compound, one could pinpoint the specific atoms most likely to participate in different types of reactions. For instance, atoms with a high ƒ+(r) value would be the preferred sites for a nucleophile to attack, while those with a high ƒ-(r) value would be the most probable sites for an electrophile to attack.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment.
For this compound, the presence of two nitro groups would likely lead to a high electrophilicity index, classifying it as a strong electrophile. This is consistent with the electron-withdrawing nature of the nitro functional groups.
Illustrative Data Table for Global Reactivity Descriptors (Conceptual) Note: These values are for illustrative purposes and are not derived from actual calculations on the target molecule.
| Descriptor | Formula | Illustrative Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 5.25 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |
| Chemical Softness (S) | 1 / (2η) | 0.22 |
| Electrophilicity Index (ω) | χ2 / (2η) | 6.125 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. Although specific MD simulation studies for this compound have not been reported, the behavior of this molecule can be inferred from simulations of related hydrazone and nitro-containing compounds. thaiscience.infonih.gov
The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds of the hydrazide backbone (-CO-NH-NH-CO-). This flexibility allows the molecule to adopt various conformations in different environments, such as in the gas phase, in solution, or in a crystalline state.
In a vacuum or non-polar solvent, the conformation will be governed by intramolecular forces, such as steric hindrance between the two nitro-substituted benzene rings and the potential for intramolecular hydrogen bonding. Theoretical conformational analysis of similar molecules suggests that a trans conformation around the N-N bond is generally more stable to minimize steric clashes. researchgate.net The planarity of the molecule is influenced by the dihedral angles between the phenyl rings and the central hydrazide moiety.
The stability of different conformers can be assessed by calculating their relative energies. For related benzohydrazide (B10538) derivatives, computational studies have shown that the energy differences between various stable conformers can be small, indicating that the molecule likely exists as an equilibrium of several conformations at room temperature.
Table 1: Predicted Stable Conformations and Dihedral Angles of this compound based on Analogous Structures
| Dihedral Angle | Predicted Range (°) | Influencing Factors |
| C(aroyl)-C(O)-N-N | 180 (trans) | Steric hindrance, conjugation |
| C(O)-N-N-C(O) | 180 (trans) | Minimization of lone pair repulsion |
| N-N-C(O)-C(benzoyl) | 180 (trans) | Steric hindrance |
| Phenyl Ring 1 - Hydrazide Plane | 0-30 | Conjugation effects vs. steric hindrance |
| Phenyl Ring 2 - Hydrazide Plane | 0-30 | Conjugation effects vs. steric hindrance |
Note: This table is predictive and based on computational studies of similar benzohydrazide and hydrazone structures. The actual values for this compound would require specific computational analysis.
In the solid state (condensed phase), the conformation of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding and π-π stacking. Crystal structure analyses of related nitro-substituted benzohydrazides and aroylhydrazones consistently reveal extensive hydrogen bonding networks. researchgate.netresearchgate.net
The presence of two aromatic rings also suggests the possibility of π-π stacking interactions, which would contribute to the stability of the crystal lattice. The relative orientation of the rings (parallel-displaced or T-shaped) would depend on the interplay between electrostatic and dispersion forces. mdpi.com
The calculation of intermolecular interaction energies using quantum chemical methods can provide quantitative insights into the strength of these interactions. For similar molecules, electrostatic and dispersion forces have been identified as the major contributors to the lattice energy. researchgate.netnih.gov
Table 2: Predicted Intermolecular Interactions for this compound in the Solid State
| Interaction Type | Donor | Acceptor | Predicted Energy (kcal/mol) |
| Hydrogen Bond | N-H (hydrazide) | O=C (carbonyl) | -5 to -8 |
| Hydrogen Bond | N-H (hydrazide) | O (nitro group) | -3 to -6 |
| C-H···O Interaction | C-H (aromatic) | O=C (carbonyl) | -1 to -3 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | -2 to -5 |
Note: The predicted energy values are typical ranges for such interactions and are based on computational studies of related organic molecules.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
While specific SAR studies on this compound are not available, computational modeling of related benzohydrazide and nitrobenzamide derivatives has provided valuable insights into the structural features that govern their biological activities. researchgate.netnih.govmdpi.com These studies often employ techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking.
QSAR studies on related compounds have indicated that both electronic and steric parameters can be crucial for activity. The presence and position of the nitro groups on the phenyl rings are expected to significantly influence the molecule's electronic properties, such as the electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These electronic features are often correlated with the molecule's ability to interact with biological targets.
Molecular docking studies on benzohydrazide derivatives have been used to predict their binding modes within the active sites of various enzymes. These studies suggest that the hydrazide moiety often plays a key role in forming hydrogen bonds with amino acid residues in the protein's active site. units.itnih.govmdpi.com The two nitro-substituted phenyl rings can then occupy hydrophobic pockets or form other specific interactions within the binding site.
For this compound, a hypothetical SAR study could involve the systematic modification of the structure, such as:
Altering the position of the nitro groups: Moving the nitro group to the ortho or para position on the first ring, or to the ortho or meta position on the second ring, would modulate the electronic and steric profile of the molecule.
Introducing other substituents: Replacing the nitro groups with other electron-withdrawing or electron-donating groups would help to elucidate the role of electronic effects on activity.
Modifying the hydrazide linker: Changes to the central linker could affect the molecule's conformational flexibility and its ability to act as a hydrogen bond donor/acceptor.
Advanced Research Applications and Mechanistic Insights
Ligand Design in Coordination Chemistry
The molecular architecture of 3-nitro-N'-(4-nitrobenzoyl)benzohydrazide makes it a compelling candidate for ligand design in coordination chemistry. Ligands are crucial components in the formation of metal complexes, and their electronic and steric properties dictate the reactivity and function of the resulting complex. mdpi.com The presence of strong electron-withdrawing nitro groups in this benzohydrazide (B10538) can significantly influence the electronic environment of a metal center upon coordination. mdpi.comnih.gov
Exploration of this compound as a Chelating Agent
The this compound molecule possesses several potential donor atoms—specifically the carbonyl oxygen atoms and the hydrazinic nitrogen atoms—that can coordinate with a central metal ion. This allows it to act as a chelating agent, binding to a metal ion at multiple points to form a stable, ring-like structure known as a chelate. The hydrazide moiety (-CO-NH-NH-CO-) is a well-established coordination site in many ligands. elsevierpure.com In its deprotonated form, the ligand can coordinate to metal ions through the carbonyl oxygen and the azomethine nitrogen atoms, a common binding mode for related aroylhydrazone structures. elsevierpure.com The stability and geometry of the resulting metal complexes are influenced by the nature of the metal ion and the inherent structural properties of the ligand itself.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a suitable metal salt (e.g., chlorides or acetates) in a solvent like ethanol (B145695) and refluxing the mixture for several hours. elsevierpure.comresearchgate.net The resulting complexes can then be isolated as precipitates.
Characterization of these complexes involves a suite of analytical techniques to confirm their structure and properties. Spectroscopic methods are paramount in elucidating the coordination mode of the ligand.
| Technique | Observation on Complexation | Implication |
| FT-IR Spectroscopy | Shift of the C=O (carbonyl) and N-H stretching bands to lower frequencies. | Indicates coordination of the carbonyl oxygen and hydrazinic nitrogen to the metal center. researchgate.netresearchgate.net |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region. | Attributed to d-d electronic transitions of the metal ion within the ligand field, providing information on the complex's geometry. researchgate.net |
| ¹H-NMR Spectroscopy | Downfield shift of the N-H proton signal. | Confirms the involvement of the hydrazide group in binding to the metal. mdpi.com |
| Magnetic Susceptibility | Measurement of magnetic moment. | Helps determine the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). researchgate.net |
These techniques collectively provide a detailed picture of the synthesized metal complexes, confirming the successful coordination of the this compound ligand to the metal center. elsevierpure.comresearchgate.net
Potential for Catalytic Applications of Metal Complexes
While specific catalytic studies involving this compound are not extensively documented, metal complexes derived from hydrazone and other N-donor ligands are known to have broad applications in catalysis. uni-wuerzburg.de The tunable electronic properties of the ligand, modified by the electron-withdrawing nitro groups, can modulate the Lewis acidity and redox potential of the coordinated metal center. This opens up possibilities for their use in various catalytic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. Further research is required to explore and establish the catalytic potential of metal complexes derived from this specific ligand.
Investigation of Biological Activity Mechanisms
Nitroaromatic compounds, including nitrobenzohydrazides, are a class of molecules that have garnered significant interest for their diverse biological activities. unizik.edu.ngencyclopedia.pub Mechanistic studies are crucial to understanding how these compounds exert their effects at a molecular level, which can guide the development of more potent and specific therapeutic agents. qub.ac.uk
Mechanistic Studies of Antimicrobial Activity of Nitrobenzohydrazides
The antimicrobial properties of many nitroaromatic compounds are intrinsically linked to the nitro (NO₂) group. encyclopedia.pub A widely accepted mechanism of action involves the intracellular reduction of the nitro group. encyclopedia.pub Inside a microbial cell, enzymes can reduce the nitro group to form a highly reactive nitro anion radical (NO₂⁻). encyclopedia.pub This radical species can induce significant cellular damage by interacting with and disrupting essential biomolecules like DNA, proteins, and lipids, ultimately leading to microbial cell death.
Another potential mechanism involves the targeted inhibition of essential microbial enzymes. For instance, some nitro-containing antifungal agents have been shown to inhibit the enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. encyclopedia.pub The inhibition of such pathways disrupts cellular integrity and function, leading to the suppression of microbial growth.
Inhibition of Microbial Growth
The inhibition of microbial growth by nitrobenzohydrazides can occur through various bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) mechanisms. The disruption of key metabolic pathways is a common strategy for antimicrobial agents. nih.gov Compounds that interfere with the biosynthesis of essential molecules like amino acids, nucleotides, or vitamins can effectively halt microbial proliferation. nih.gov
The efficacy of antimicrobial compounds is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. openmicrobiologyjournal.com Studies on related nitro-containing heterocyclic compounds and their metal complexes have demonstrated significant activity against various pathogens.
Table of Antimicrobial Activity for Structurally Related Nitro-Aromatic Compounds
| Compound/Complex | Test Organism | Activity (Zone of Inhibition) | Reference |
|---|
This data, from a related compound, illustrates the potential for nitro-containing ligands to form metal complexes with potent antibacterial properties. The mechanism often involves either direct action by the compound on a cellular target or enhanced disruption of cellular processes due to the presence of the metal ion. encyclopedia.pub The study of how these compounds affect microbial growth rates and viability provides critical insight into their mechanisms of action and their potential for further development. researchgate.net
Molecular Targets within Microbial Systems
While specific studies detailing the molecular targets of this compound within microbial systems are not extensively available, the broader class of hydrazone derivatives has been shown to target various bacterial mechanisms. These include enzymes essential for bacterial survival such as DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase. nih.gov The structural characteristics of this compound suggest that its antimicrobial action may proceed through similar pathways of enzymatic inhibition.
Mechanistic Basis for Antiviral Effects
The antiviral mechanism of this compound is not yet fully elucidated. However, research on analogous compounds provides some insights. For instance, some antiviral drugs work by interfering with host-regulated pathways of virus replication rather than targeting the virus directly. nih.gov One such mechanism involves the amplification of cytoplasmic RNA sensing and type 1 IFN pathways, which upregulate host defenses against viral infection. nih.gov Another potential mode of action could be the inhibition of viral protein maturation, such as blocking the post-translational modification of viral hemagglutinin in influenza viruses. nih.gov Furthermore, some antiviral compounds have been found to act on the early stages of viral infection by preventing the virus from attaching to host cells. nih.gov
Anticancer/Antitumor Activity and Proposed Modes of Action
Benzohydrazide derivatives have demonstrated potential as anticancer agents. ontosight.ai The proposed mechanisms of action are varied. One significant pathway involves the inhibition of enzymes that are crucial for cancer cell proliferation. For example, some nitro-containing compounds have been shown to act as suicide inhibitors for glutathione (B108866) S-transferases (GSTs), enzymes often overexpressed in tumor cells and involved in detoxification and drug resistance. nih.gov By binding to the active site of GSTs, these compounds can trigger apoptosis in cancer cells. nih.gov
Another potential mechanism is the induction of apoptosis through the inhibition of protein synthesis or by acting as DNA intercalating agents. researchgate.netmdpi.com The presence of nitro groups in the structure of this compound may contribute to its cytotoxic effects on cancer cells. Studies on other nitroimidazole compounds have shown that they can exhibit significant antitumor activity, with some derivatives showing selectivity towards tumor cell lines over normal cells. openmedicinalchemistryjournal.com
Table 1: Investigated Activities of Related Nitro Compounds
| Compound Class | Investigated Activity | Proposed Mechanism |
|---|---|---|
| Nitroimidazole Derivatives | Anticancer | Inhibition of cancer cell growth, induction of apoptosis. ontosight.aiopenmedicinalchemistryjournal.com |
| 7-Nitro-2,1,3-benzoxadiazole Derivatives | Anticancer | Suicide inhibition of glutathione S-transferases (GSTs). nih.gov |
Mechanisms of Anti-inflammatory Responses
The N-acylhydrazone scaffold, a core component of this compound, is a well-known pharmacophore for anti-inflammatory activity. nih.gov Compounds containing this moiety have been shown to act on various targets within the inflammatory cascade. A primary mechanism involves the modulation of the nitric oxide (NO) pathway. nih.gov Specifically, these compounds can inhibit the inducible nitric oxide synthase (iNOS), an enzyme that produces NO during inflammation. nih.gov
Table 2: Effect of N-Acylhydrazone Derivatives on Pro-inflammatory Cytokines
| Cytokine | Effect | Reference |
|---|---|---|
| IL-6 | Decreased Levels | nih.govresearchgate.net |
| TNF-α | Decreased Levels | nih.govresearchgate.net |
| IL-17 | Decreased Levels | nih.govresearchgate.net |
Materials Science Applications
Integration into Supramolecular Materials (e.g., Liquid Crystals, Self-Assemblies)
The structure of this compound, with its aromatic rings and hydrogen bonding capabilities via the hydrazide linkage, makes it a candidate for integration into supramolecular materials. Hydrazide derivatives are known to form organogels through self-assembly driven by intermolecular hydrogen bonding and π–π stacking interactions. rsc.org
This self-assembly can lead to the formation of ordered structures such as liquid crystals. rsc.org The ability of molecules to self-assemble into columnar mesophases is a key feature in the design of new supramolecular liquid crystalline materials. rsc.org While specific research on the integration of this compound into such materials is limited, its structural motifs are consistent with those found in other molecules that exhibit these properties. The study of how these molecules organize at the molecular level is crucial for the development of new materials with tailored optical and electronic properties. nih.gov
Exploration in Sensor Development and Optoelectronic Materials
The unique molecular architecture of this compound, characterized by two nitro-substituted aromatic rings linked by a benzohydrazide core, suggests significant potential for its application in the development of novel sensors and optoelectronic materials. The interplay between the electron-deficient nitroaromatic moieties and the hydrogen-bonding capabilities of the hydrazide group is key to these potential functionalities.
Sensor Development:
The hydrazide moiety (–CO–NH–N=CH–) in molecules structurally similar to this compound has been identified as a highly effective binding site for various analytes, particularly anions. The N-H proton of the hydrazide group can act as a hydrogen-bond donor, interacting with electron-rich species. This interaction can be transduced into a detectable signal, forming the basis of a chemical sensor.
Research on related nitro-substituted hydrazones has demonstrated their efficacy as colorimetric chemosensors for anions such as fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (CH₃COO⁻). doaj.orgmdpi.comresearchgate.netrsc.org The presence of electron-withdrawing nitro groups on the phenyl rings, as seen in this compound, is crucial for enhancing the acidity of the N-H proton. This heightened acidity facilitates a stronger hydrogen-bonding interaction with anions, often leading to deprotonation of the N-H group. This deprotonation event alters the electronic distribution within the molecule, resulting in a distinct color change that can be observed with the naked eye or quantified using UV-visible spectroscopy. doaj.orgmdpi.com
For instance, studies on dinitrophenyl hydrazones have shown a significant color change from light yellow to magenta upon interaction with anions like F⁻, CN⁻, and CH₃COO⁻. doaj.orgmdpi.com This colorimetric response allows for the qualitative and quantitative detection of these anions. The sensitivity of such sensors is often high, with limits of detection reported in the micromolar (µM) range. mdpi.com
| Sensor Compound | Target Anion | Limit of Detection (LOD) | Observed Signal Change | Solvent |
|---|---|---|---|---|
| Dinitrophenyl hydrazone with a quinoline (B57606) moiety (Compound 3a) | CN⁻ | 0.58 µM | Color change from light yellow to magenta | Acetonitrile |
| Dinitrophenyl hydrazone with a quinoline moiety (Compound 3b) | CN⁻ | 0.35 µM | Color change from light yellow to magenta | Acetonitrile |
| Nitro-substituted formazan (B1609692) (FNB) | F⁻ | 0.051 ppm | Color change from red to green then blue | Tetrahydrofuran |
The sensing mechanism is primarily attributed to the formation of a hydrogen-bonded complex between the sensor molecule and the anion, which can be confirmed by techniques such as ¹H NMR titrations. doaj.orgmdpi.com The data from related compounds strongly suggest that this compound could be a promising candidate for the development of new colorimetric anion sensors.
Optoelectronic Materials:
The photophysical properties of organic molecules are central to their application in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. The presence of electron-donating and electron-accepting groups within a conjugated molecular framework is a common strategy for tuning these properties.
In this compound, the nitro groups act as strong electron acceptors. This feature, combined with the aromatic rings, can lead to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. The efficiency of this charge transfer and the resulting photophysical properties, such as absorption and emission wavelengths, are highly dependent on the molecular geometry and the surrounding environment.
While specific data on the optoelectronic properties of this compound are not available, research on other nitroaromatic compounds provides valuable insights. The introduction of nitro groups into fluorescent molecules can lead to a quenching of fluorescence. nih.gov This phenomenon can be exploited in the design of "turn-on" fluorescent probes, where the reduction of the nitro group to an amino group restores fluorescence. nih.gov This principle could be applied to develop sensors for reductive environments.
Furthermore, the ability of nitro-substituted compounds to engage in charge-transfer interactions makes them of interest for nonlinear optical (NLO) materials. The significant change in dipole moment between the ground and excited states, facilitated by ICT, is a key requirement for NLO activity. The development of stable and tunable polycyclic aromatic compounds is a crucial area of research for advancing organic optoelectronics. chemrxiv.org The structural motifs present in this compound align with the fundamental design principles for such materials.
Conclusion and Future Research Directions
Summary of Key Research Findings on 3-nitro-N'-(4-nitrobenzoyl)benzohydrazide and its Analogues
Research into benzohydrazide (B10538) derivatives has unveiled a wide spectrum of biological activities. These compounds, characterized by the R-CO-NH-NH-R' functional group, have demonstrated significant potential as antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents. nih.govmdpi.comthepharmajournal.com The presence of nitro groups, as seen in this compound, is a critical structural feature. The nitro group is a versatile and valuable functional group in drug design, known to contribute to a wide range of therapeutic effects, including antimicrobial and anticancer activities. mdpi.com
Studies on analogous compounds, such as N′-(4-methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, have provided valuable insights into how substituents on the phenyl rings influence the supramolecular structure and by extension, the compound's properties. mdpi.com The arrangement of molecules in the crystal lattice, governed by hydrogen bonds and π-π stacking interactions, is crucial for their biological activity. mdpi.com For instance, the dihedral angle between the aromatic rings can affect the molecule's ability to bind to biological targets. mdpi.com
The general synthetic route to benzohydrazides involves the condensation of a benzohydrazide with an appropriate aldehyde or the reaction of a methyl benzoate (B1203000) derivative with hydrazine (B178648) hydrate. thepharmajournal.comnih.gov This straightforward synthesis allows for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Interactive Table of Research Findings on Benzohydrazide Analogues:
Identification of Knowledge Gaps and Untapped Research Avenues
Despite the wealth of information on benzohydrazides, significant knowledge gaps exist, particularly concerning this compound. The primary gap is the lack of specific biological and structural data for this compound. While its synthesis is plausible based on established methods, its actual biological activity profile remains uncharacterized.
Untapped research avenues include:
Comprehensive Biological Screening: A thorough investigation of the antimicrobial, antifungal, and anticancer activities of this compound is warranted.
Structural Elucidation: X-ray crystallographic studies are needed to determine the precise three-dimensional structure of the molecule. This will provide insights into its intermolecular interactions and potential binding modes with biological targets. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitro group positions and the introduction of other substituents on the phenyl rings would help in delineating the structural requirements for optimal biological activity.
Projections for Future Synthetic Innovations and Derivatization
Future synthetic efforts are likely to focus on creating more complex and targeted derivatives of this compound. Innovations may include:
Green Synthesis Approaches: The development of more environmentally friendly synthetic methods, potentially using microwave-assisted synthesis or green catalysts, will be a key area of focus. mdpi.com
Combinatorial Chemistry: The use of combinatorial chemistry techniques could accelerate the synthesis of a large library of analogues for high-throughput screening.
Hybrid Molecules: The conjugation of the this compound scaffold with other known pharmacophores could lead to the development of hybrid molecules with dual or enhanced activity.
Outlook on Advanced Mechanistic Elucidation of Biological Activities
A deeper understanding of how this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. Future research should focus on:
Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact.
In Silico Modeling: Molecular docking and simulation studies can predict the binding modes of these compounds with their targets, guiding the design of more potent derivatives. mdpi.com
Biochemical and Cellular Assays: In-depth biochemical and cellular assays will be necessary to elucidate the downstream signaling pathways affected by these compounds.
Potential for Multidisciplinary Research Collaborations
The advancement of research on this compound will greatly benefit from multidisciplinary collaborations. Synergies between different fields will be essential:
Medicinal Chemistry and Computational Biology: Collaboration between synthetic chemists and computational biologists will be vital for the rational design and in silico screening of new analogues.
Pharmacology and Structural Biology: Pharmacologists can evaluate the in vivo efficacy of new compounds, while structural biologists can provide atomic-level insights into their interactions with biological targets.
Materials Science: The expertise of materials scientists could be leveraged to develop novel drug delivery systems for these compounds, improving their bioavailability and therapeutic index.
Q & A
Q. Basic Characterization
- NMR : H and C NMR in DMSO-d₆ identify hydrazide protons (δ 10–12 ppm) and nitro group environments.
- FTIR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1520–1550 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .
Advanced Resolution
Ambiguities in overlapping signals (e.g., aromatic protons) are resolved via 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) for exact mass validation .
How does computational modeling (DFT, molecular docking) inform the biological activity of this compound?
Basic Application
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like cyclin-dependent kinases (CDK2) or acetylcholinesterase (AChE) .
Advanced Strategy
MD simulations (100 ns) assess stability of ligand-protein complexes. QSAR models correlate substituent effects (e.g., nitro group position) with inhibitory potency (IC₅₀) .
How are bioactivity contradictions addressed (e.g., varying IC₅₀ values across studies)?
Q. Methodological Approach
- Assay Standardization : Use consistent cell lines (e.g., A549 for cytotoxicity) and enzyme sources (human recombinant AChE).
- Solvent Controls : DMSO concentrations ≤1% to avoid false positives .
Advanced Reconciliation
Meta-analysis of IC₅₀ data using tools like Prism to identify outliers. Validate via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition) .
What strategies improve solubility and bioavailability without altering core pharmacophores?
Basic Solubility Enhancement
Co-crystallization with succinic acid or PEGylation increases aqueous solubility. Solvent-drop grinding optimizes crystal packing .
Advanced ADMET Profiling
ADMETlab 2.0 predicts logP, CYP450 interactions, and hERG liability. Structural modifications (e.g., sulfonamide addition) balance lipophilicity (clogP <3) and membrane permeability .
How do solvent effects influence synthetic pathways and pharmacological outcomes?
Basic Solvent Selection
Polar aprotic solvents (DMF, DMSO) favor nitro group activation, while ethanol minimizes side reactions. Solvent polarity correlates with reaction yield (R² >0.85 in DOE models) .
Advanced Pharmacological Impact
Solvent residues in final products may artificially inflate cytotoxicity. Purity validation via HPLC (≥99%) is critical before bioassays .
What crystallographic software tools are recommended for resolving structural ambiguities?
Q. Software Suite
- SHELX : For refinement of high-resolution data (d-spacing <0.8 Å).
- OLEX2 : Integrates visualization and refinement, ideal for hydrogen-bond network mapping .
How are structure-activity relationships (SAR) derived for nitro-substituted benzohydrazides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
